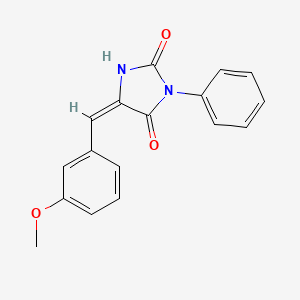![molecular formula C29H29N3O5 B11601021 dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11601021.png)
dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé organique complexe présentant une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique plusieurs étapes, commençant par la préparation des structures de base du pyrazole et de la dihydropyridine. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol, de catalyseurs tels que l'acide p-toluènesulfonique et de réactifs tels que l'hydrate d'hydrazine et l'acétoacétate d'éthyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions en batch à grande échelle avec des conditions optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la recristallisation et la chromatographie sont souvent utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases et des solvants organiques. Les conditions de réaction impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
Le 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle possède plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of dimethyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-{3-[4-(méthoxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
- 4-{3-[4-(éthoxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle
Unicité
Ce qui distingue le 4-{3-[4-(allyloxy)phényl]-1-phényl-1H-pyrazol-4-yl}-2,6-diméthyl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle, c'est sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques .
Propriétés
Formule moléculaire |
C29H29N3O5 |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
dimethyl 2,6-dimethyl-4-[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29N3O5/c1-6-16-37-22-14-12-20(13-15-22)27-23(17-32(31-27)21-10-8-7-9-11-21)26-24(28(33)35-4)18(2)30-19(3)25(26)29(34)36-5/h6-15,17,26,30H,1,16H2,2-5H3 |
Clé InChI |
BMUURLQMXVFMBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=C(C=C3)OCC=C)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11600947.png)
![2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate](/img/structure/B11600954.png)
![4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]](/img/structure/B11600957.png)
![(5Z)-1-(3-fluorophenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11600961.png)
![7-ethyl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11600969.png)
![N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11600978.png)
![(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11600986.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B11600990.png)
![4-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11601004.png)
![4,4-dimethyl-8-phenyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11601011.png)
![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601013.png)
![(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601016.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B11601025.png)
